(S)-2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride
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Overview
Description
(S)-2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is a chiral compound with significant importance in various fields of scientific research. It is an amino acid derivative with a methoxy group attached to the phenyl ring, making it a unique compound with distinct properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield (S)-2-Amino-2-(4-methoxyphenyl)acetic acid.
Formation of Hydrochloride Salt: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Catalytic Hydrogenation: Using catalysts to improve reaction rates and selectivity.
Continuous Flow Reactors: To enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of 4-hydroxyphenylacetic acid.
Reduction: Formation of 2-amino-2-(4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acids.
Scientific Research Applications
(S)-2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and transport proteins.
Pathways: It can influence metabolic pathways, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-2-phenylacetic acid hydrochloride
- (S)-2-Amino-2-(4-hydroxyphenyl)acetic acid hydrochloride
- (S)-2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride
Uniqueness
(S)-2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H12ClNO3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-methoxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m0./s1 |
InChI Key |
WDELKJOVNVBXIM-QRPNPIFTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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